molecular formula C12H15NO2 B13169486 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde

5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13169486
M. Wt: 205.25 g/mol
InChI Key: QGBGDCWOLZYKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H15NO2 It is a furan derivative, characterized by a furan ring substituted with a cyclopropylpyrrolidinyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Cyclopropylpyrrolidinyl Group: This step involves the reaction of a suitable furan derivative with a cyclopropylpyrrolidine precursor under appropriate conditions, such as using a base or a catalyst to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carboxylic acid.

    Reduction: 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and as a precursor for the production of various functional materials.

Mechanism of Action

The mechanism of action of 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the cyclopropylpyrrolidinyl group contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness

5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde is unique due to the presence of both the cyclopropylpyrrolidinyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications and the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-(3-cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C12H15NO2/c14-8-11-3-4-12(15-11)13-6-5-10(7-13)9-1-2-9/h3-4,8-10H,1-2,5-7H2

InChI Key

QGBGDCWOLZYKAW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCN(C2)C3=CC=C(O3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.